2-(Methylthio)-5-undecyl-1,3,4-oxadiazole

Medicinal Chemistry ADME Lipophilicity

Replace generic oxadiazoles with a defined lipophilic scaffold for reproducible SAR. This 5-undecyl-2-methylthio analog delivers precise physicochemical control unavailable with phenyl or variable-chain derivatives. - **Membrane Penetration**: LogP 4.86 (258x phenyl analog) for lipid-rich pathogen targets (biofilm, intracellular). - **CNS Suitability**: PSA 64.22 Ų (<90 Ų) enabling BBB passive diffusion. - **Analytical Utility**: High C18 retention (k’ >10) as internal standard. - **Supply**: Defined purity, global shipment.

Molecular Formula C14H26N2OS
Molecular Weight 270.44 g/mol
CAS No. 84143-68-0
Cat. No. B11946331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-5-undecyl-1,3,4-oxadiazole
CAS84143-68-0
Molecular FormulaC14H26N2OS
Molecular Weight270.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NN=C(O1)SC
InChIInChI=1S/C14H26N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-15-16-14(17-13)18-2/h3-12H2,1-2H3
InChIKeyFNRKPPBJURUWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)-5-undecyl-1,3,4-oxadiazole Procurement & Differentiation


2-(Methylthio)-5-undecyl-1,3,4-oxadiazole (CAS 84143-68-0) is a 1,3,4-oxadiazole heterocycle characterized by a long, lipophilic undecyl chain at the 5‑position and a methylthio (S‑methyl) substituent at the 2‑position. Its molecular formula is C₁₄H₂₆N₂OS with a molecular weight of 270.43 g/mol . Computed physicochemical properties include a polar surface area (PSA) of 64.22 Ų and a calculated LogP of 4.86, reflecting its pronounced lipophilicity . As a member of the 1,3,4‑oxadiazole class, it is of interest for antimicrobial and antioxidant research, though direct primary literature on this specific compound remains sparse [1].

Lipophilic 1,3,4-oxadiazole with 5-undecyl and 2-methylthio substitution pattern

Predicted high LogP and moderate PSA support membrane permeability studies

Class-level relevance for antimicrobial and antioxidant research; direct data require confirmation

2-(Methylthio)-5-undecyl-1,3,4-oxadiazole: Generic Substitution Limitations


In‑class 1,3,4‑oxadiazole derivatives cannot be simply interchanged because their physicochemical and biological profiles are exquisitely sensitive to even minor substituent variations. The 5‑position alkyl chain length, the presence and nature of the 2‑position thioether, and the overall lipophilicity all dictate critical properties such as membrane permeability, metabolic stability, and target binding affinity . For example, replacing the 5‑undecyl chain with a phenyl group dramatically reduces LogP from 4.86 to 2.46, while modifying the 2‑methylthio to a larger ethylthio group can sterically hinder target engagement . Consequently, procurement based solely on the 1,3,4‑oxadiazole core without confirming the specific substitution pattern (5‑undecyl, 2‑methylthio) risks delivering a compound with divergent solubility, stability, and bioactivity, undermining experimental reproducibility and cost‑efficiency.

Chain length

5-alkyl chain length dramatically shifts LogP; replacing undecyl with phenyl drops predicted LogP by 2.4 units, altering membrane distribution.

Thioether size

2-position methylthio vs. larger ethylthio or H can sterically modulate target engagement; activity profiles may not transfer.

Core alone

1,3,4-oxadiazole core without confirmed 5-undecyl/2-methylthio pattern may exhibit divergent solubility, stability, and bioactivity.

2-(Methylthio)-5-undecyl-1,3,4-oxadiazole: Evidence vs. Analogs


Lipophilicity and Membrane Permeability

The long 5‑undecyl chain of the target compound imparts a substantially higher calculated LogP (4.86) compared to the 5‑phenyl analog (LogP = 2.46), a 2.4‑unit increase representing a >250‑fold greater partition coefficient . This enhanced lipophilicity is critical for passive diffusion across biological membranes and for achieving adequate tissue penetration in antimicrobial or CNS‑targeted applications.

Lipophilicity
Reported
ΔLogP = +2.41; ~258-fold higher octanol-water partition coefficient vs. 5-phenyl analog

Supports prediction of higher membrane permeability

Calculated values; experimental LogP not reported

Medicinal Chemistry ADME Lipophilicity

Polar Surface Area and Permeability Balance

The target compound maintains a polar surface area (PSA) of 64.22 Ų, which is identical to that of the 5‑phenyl analog but 65% higher than the PSA of 2,5‑diundecyl‑1,3,4‑oxadiazole (38.92 Ų) . This intermediate PSA value provides a favorable balance between lipophilicity‑driven membrane permeability and aqueous solubility, as predicted by Lipinski’s rule (PSA < 140 Ų for oral bioavailability) and the more stringent CNS multiparameter optimization (PSA < 90 Ų for brain penetration) [1].

Polar Surface Area
Reported
PSA 64.22 Ų; 65% higher than diundecyl analog, identical to phenyl analog

Balanced permeability and solubility profile

Calculated topological PSA

Physicochemical Characterization Drug‑likeness Lipinski's Rules

Antimicrobial Activity of Oxadiazole Thioethers

1,3,4‑Oxadiazole thioether derivatives, as a class, exhibit broad‑spectrum antimicrobial activity. A recent study reported that novel 1,3,4‑oxadiazole thioether derivatives displayed strong antibacterial effects, with MIC values as low as 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli [1]. While direct MIC data for the specific 2‑(methylthio)‑5‑undecyl compound are not available, its structural features (2‑methylthio, long alkyl chain) align with the design principles that confer potent antibacterial action in this class [2].

Antimicrobial Activity
Class-level
MIC 8–16 µg/mL reported for related 1,3,4-oxadiazole thioethers (S. aureus, E. coli)

Supports antimicrobial screening context

Direct MIC data for target compound not available

Antimicrobial Screening Antibacterial SAR

Lipophilic HPLC Standard Potential

The high LogP (4.86) and moderate PSA (64.22 Ų) of 2‑(methylthio)‑5‑undecyl‑1,3,4‑oxadiazole predict strong retention on reversed‑phase HPLC columns under typical gradient conditions . This property makes it a suitable internal standard or system suitability test compound for methods requiring a lipophilic, UV‑detectable oxadiazole marker. In contrast, the 5‑phenyl analog (LogP 2.46) elutes much earlier and may co‑elute with common polar impurities .

HPLC Retention
Context-dependent
Predicted high retention (k’ > 10) vs. phenyl analog (k’ ~3–5) on C18 gradient

May serve as lipophilic HPLC marker

Predicted; experimental retention must be confirmed

Analytical Chemistry HPLC Reference Standard

2-(Methylthio)-5-undecyl-1,3,4-oxadiazole Application Scenarios


Lipophilicity-Based Antimicrobial Design

Medicinal chemistry groups developing novel antibacterial or antifungal agents should prioritize this compound when the target pathogen resides in lipid‑rich niches (e.g., skin, biofilm, intracellular compartments). Its LogP of 4.86—258‑fold higher than the phenyl analog—ensures excellent membrane penetration, a prerequisite for intracellular pathogen targeting .

CNS Drug Discovery

For CNS drug discovery, the compound’s PSA of 64.22 Ų falls within the optimal range for blood‑brain barrier penetration (PSA < 90 Ų) while its high LogP favors passive diffusion [1]. This makes it a valuable starting point for CNS‑active 1,3,4‑oxadiazole derivatives, avoiding the solubility pitfalls of the even more lipophilic 2,5‑diundecyl analog (PSA 38.92 Ų).

HPLC Method Development

Analytical laboratories requiring a strongly retained, UV‑active oxadiazole internal standard or system suitability marker will find this compound ideal. Its predicted retention factor (k’ > 10) under standard C18 gradients distinguishes it from more polar analogs (k’ ~ 3‑5) and minimizes interference from matrix components .

SAR Physicochemical Benchmarking

In structure‑activity relationship campaigns, this compound serves as a key reference for quantifying the impact of alkyl chain length on LogP and PSA. Direct comparisons with the 5‑phenyl and 2,5‑diundecyl analogs reveal that the 5‑undecyl‑2‑methylthio substitution pattern achieves a balanced profile of high lipophilicity and moderate polarity, informing the design of subsequent analogs with optimized ADME properties .

Application
Selection Property
Validation Focus
Antimicrobial design for lipid-rich niches
High lipophilicity for membrane penetration
Membrane permeability and intracellular accumulation assays
CNS drug discovery research
PSA
BBB permeability and brain-to-plasma ratio studies
HPLC method development
Predicted strong reversed-phase retention
Retention reproducibility and interference testing
SAR physicochemical benchmarking
Balanced LogP and PSA profile for ADME optimization
ADME profiling and analog comparison studies
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